molecular formula C13H12N2O3 B12898618 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile CAS No. 87486-29-1

7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile

Cat. No.: B12898618
CAS No.: 87486-29-1
M. Wt: 244.25 g/mol
InChI Key: GIJQKJVVXCTEGX-UHFFFAOYSA-N
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Description

7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile: is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a dioxo-tetrahydroisoquinoline core with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst to form an intermediate compound. This intermediate is then subjected to cyclization and nitrile formation reactions under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it into an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, derivatives of this compound are investigated for their potential biological activities. Studies have shown that isoquinoline derivatives can exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in drug discovery and development .

Medicine: The compound and its derivatives are explored for their therapeutic potential. Research has indicated that certain isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, and modulators of biological pathways, offering potential treatments for various diseases .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the dioxo and carbonitrile groups.

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy, methyl, dioxo, and carbonitrile groups.

    7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the dioxo and carbonitrile groups.

Uniqueness: The presence of the methoxy, methyl, dioxo, and carbonitrile groups in 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile imparts unique chemical properties and reactivity. These functional groups enhance its potential for diverse chemical reactions and applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

87486-29-1

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

7-methoxy-1,2-dimethyl-3,4-dioxoisoquinoline-1-carbonitrile

InChI

InChI=1S/C13H12N2O3/c1-13(7-14)10-6-8(18-3)4-5-9(10)11(16)12(17)15(13)2/h4-6H,1-3H3

InChI Key

GIJQKJVVXCTEGX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)C(=O)C(=O)N1C)C#N

Origin of Product

United States

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